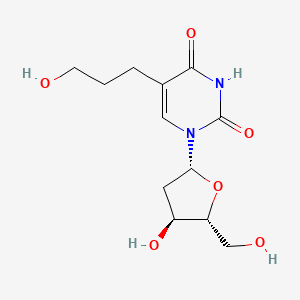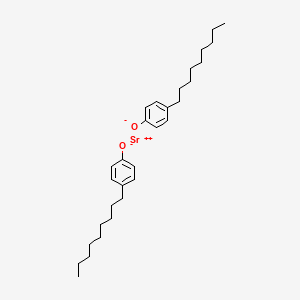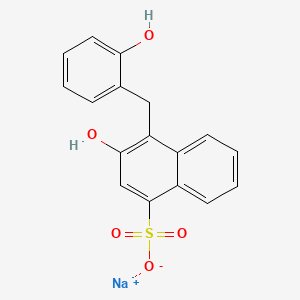
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate is a chemical compound with the molecular formula C17H13NaO5S. It is known for its unique structural properties, which include a naphthalene ring system substituted with hydroxy and sulphonate groups. This compound is often used in various chemical and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate typically involves the sulphonation of 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalene. This process can be carried out using sulfuric acid or other sulphonating agents under controlled temperature conditions to ensure the selective introduction of the sulphonate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: This compound can be reduced to form various hydroxy derivatives, depending on the reducing agents and conditions used.
Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Various hydroxy-substituted naphthalene compounds.
Substitution: Naphthalene derivatives with different functional groups replacing the sulphonate group.
Applications De Recherche Scientifique
Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate involves its interaction with various molecular targets and pathways. The hydroxy and sulphonate groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further interact with biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- Sodium 3-hydroxy-4-((2-methoxyphenyl)methyl)naphthalenesulphonate
- Sodium 3-hydroxy-4-((2-aminophenyl)methyl)naphthalenesulphonate
- Sodium 3-hydroxy-4-((2-chlorophenyl)methyl)naphthalenesulphonate
Comparison: Sodium 3-hydroxy-4-((2-hydroxyphenyl)methyl)naphthalenesulphonate is unique due to the presence of both hydroxy and sulphonate groups, which confer distinct reactivity and stability compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the sulphonate group provides stability and makes it suitable for various industrial applications.
Propriétés
Numéro CAS |
85455-71-6 |
|---|---|
Formule moléculaire |
C17H13NaO5S |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
sodium;3-hydroxy-4-[(2-hydroxyphenyl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O5S.Na/c18-15-8-4-1-5-11(15)9-14-12-6-2-3-7-13(12)17(10-16(14)19)23(20,21)22;/h1-8,10,18-19H,9H2,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
VRBSMDAVVGUERI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)CC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
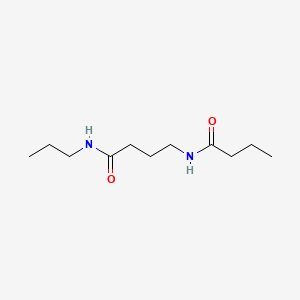
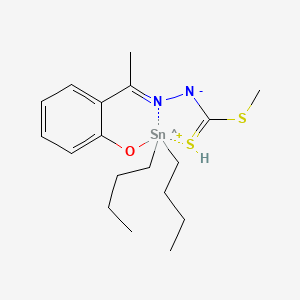



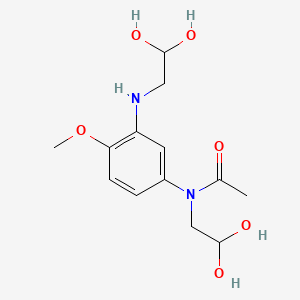
![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
